Amine ionophore I

Vue d'ensemble

Description

Amine ionophore I is a chemical species that reversibly binds ions . Many ionophores are lipid-soluble entities that transport ions across the cell membrane . Ionophores catalyze ion transport across hydrophobic membranes, such as liquid polymeric membranes or lipid bilayers found in living cells or synthetic vesicles .

Synthesis Analysis

The synthesis of amines involves various methods. Primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . Alkylations of primary and secondary amines are difficult to control and often give mixtures of products . Other methods include reductive amination of aldehydes or ketones, Hofmann or Curtius rearrangements .Molecular Structure Analysis

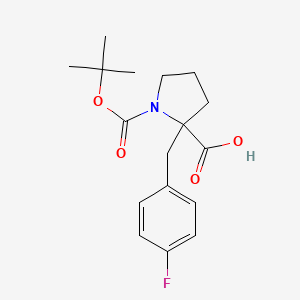

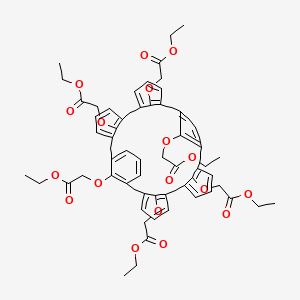

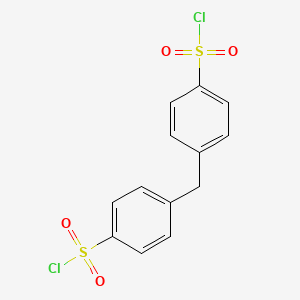

The molecular structure of Amine ionophore I is represented by the empirical formula C66H72O18 . It has a molecular weight of 1153.27 . The compound is also known as Calix6arene-hexaacetic acid hexaethylester .Chemical Reactions Analysis

Amines generally undergo two most general reactions—alkylation and acylation . Primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . Amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .Physical And Chemical Properties Analysis

The structure and physical properties of amines depend on their classification. For primary and secondary amines, H-bond donation distinguishes their properties and reactivity from tertiary amines . The main chemical property of amines is their ability to act as weak organic bases .Applications De Recherche Scientifique

pH Sensing in Environmental Monitoring

Amine ionophores have been explored for use in pH-sensitive membranes, particularly for acid rain monitoring. Lipophilic tertiary amines, such as a branched isomer of octylamine, have shown linear response ranges suitable for real rainwater sample analysis. This use of amine ionophores in pH-ion-selective field-effect transistors (ISFETs) demonstrates their potential in environmental monitoring applications (Wakida et al., 2000).

Histamine Detection in Medical Research

In the medical field, amine ionophores have been utilized in the development of ionophore-based nanosensors for in vivo monitoring of histamine levels. This application is particularly significant for capturing rapid kinetics of histamine, which are challenging to measure through standard approaches like blood sampling. Such advancements in nanosensor technology highlight the importance of amine ionophores in medical research (Cash & Clark, 2012).

Heavy Metal Ion Detection

Amine ionophores have been integrated into ion-selective electrodes (ISEs) for the detection of heavy metal ions like Chromium(VI) and Cadmium(II). These ionophores, when immobilized onto poly(vinyl chloride) (PVC) matrices, offer high selectivity and sensitivity, making them valuable tools in environmental and analytical chemistry for monitoring heavy metal contamination (Choi, Minoura, & Moon, 2005); (Khamjumphol et al., 2011).

Fluorescence and Imaging in Biochemistry

The unusual fluorescence properties of tertiary aliphatic amines have been leveraged in the synthesis of fluorescent materials for cell imaging, biosensing, and drug delivery. This application showcases the potential of amine ionophores in creating new materials for bioimaging and therapeutic applications (Sun, Hong, & Pan, 2012).

Fluorescence Modulation in Chemical Sensing

Amines significantly influence the fluorescence properties of organic dyes and are crucial in the development of chemosensors. Mechanistic insights into twisted intramolecular charge transfer (TICT) and other fluorescence modulation mechanisms by amines have broad applications in designing fluorophores for chemical sensing (Chen & Fang, 2023).

Safety And Hazards

Propriétés

IUPAC Name |

ethyl 2-[[38,39,40,41,42-pentakis(2-ethoxy-2-oxoethoxy)-37-heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(37),3(42),4,6,9(41),10,12,15(40),16,18,21,23,25(39),27,29,31(38),33,35-octadecaenyl]oxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H72O18/c1-7-73-55(67)37-79-61-43-19-13-20-44(61)32-46-22-15-24-48(63(46)81-39-57(69)75-9-3)34-50-26-17-28-52(65(50)83-41-59(71)77-11-5)36-54-30-18-29-53(66(54)84-42-60(72)78-12-6)35-51-27-16-25-49(64(51)82-40-58(70)76-10-4)33-47-23-14-21-45(31-43)62(47)80-38-56(68)74-8-2/h13-30H,7-12,31-42H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSVIETSWDFUREK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C2CC3=C(C(=CC=C3)CC4=C(C(=CC=C4)CC5=C(C(=CC=C5)CC6=CC=CC(=C6OCC(=O)OCC)CC7=CC=CC(=C7OCC(=O)OCC)CC1=CC=C2)OCC(=O)OCC)OCC(=O)OCC)OCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H72O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399383 | |

| Record name | Amine ionophore I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1153.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amine ionophore I | |

CAS RN |

97600-45-8 | |

| Record name | Amine ionophore I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methoxy-2-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1599089.png)

![6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1599092.png)